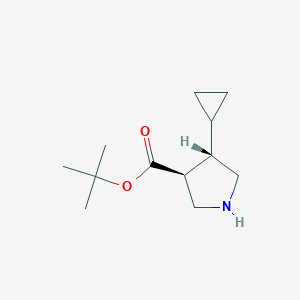
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring with a cyclopropyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclopropanation and esterification processes, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the cyclopropyl ring, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-2-carboxylate: Similar structure but with a different position of the carboxylate group.
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxamide: Similar structure but with an amide group instead of an ester.
Uniqueness
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate is unique due to its specific ester group and the position of the cyclopropyl substituent, which confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
2137606-24-5 |
|---|---|
分子式 |
C12H21NO2 |
分子量 |
211.30 g/mol |
IUPAC 名称 |
tert-butyl 4-cyclopropylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-7-13-6-9(10)8-4-5-8/h8-10,13H,4-7H2,1-3H3 |
InChI 键 |
BLGXXHUWLGPVMB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1CNCC1C2CC2 |
手性 SMILES |
CC(C)(C)OC(=O)[C@H]1CNC[C@@H]1C2CC2 |
规范 SMILES |
CC(C)(C)OC(=O)C1CNCC1C2CC2 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















